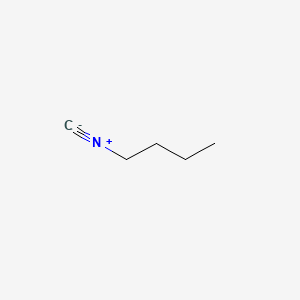

n-Butyl isocyanide

Description

Historical Context and Evolution of Isocyanide Chemistry

The journey of isocyanides from a chemical curiosity to a valuable functional group in various scientific domains is a testament to the evolving nature of chemical research.

Discovery and Early Characterization of Isocyanides

The story of isocyanides began in 1859 when the first isocyanide, allyl isocyanide, was synthesized. kirj.eenih.gov However, for nearly a century, only a handful of isocyanides were known, and their chemistry remained a relatively unexplored area of organic chemistry. kirj.ee A significant breakthrough occurred in 1958 with the development of new methods for preparing isocyanides by dehydrating formylamines, making them more accessible for study. kirj.ee The first naturally occurring isocyanide, xanthocillin, was discovered in 1950 from the mold Penicillium notatum, and was later found to have antibiotic properties. wikipedia.orgaakash.ac.innih.gov This discovery marked a turning point, revealing that isocyanides were not just a laboratory creation but also existed in nature. nih.govacs.orgresearchgate.net Early characterization of isocyanides was often hampered by their notoriously unpleasant odor, which was described as 'horrible' and 'extremely distressing'. wikipedia.orgbeilstein-journals.org

Shifting Perceptions in Medicinal Chemistry: From Neglected to Pharmacophoric

For a long time, medicinal chemists largely overlooked isocyanides, often considering them too reactive or metabolically unstable for drug development. nih.govacs.orgresearchgate.net This perception limited their use primarily to technical applications, such as ligands in coordination chemistry. nih.govacs.orgresearchgate.net However, the discovery of hundreds of isocyanide-containing molecules from both prokaryotes and eukaryotes with potent biological activities, including antibacterial, antifungal, and antitumoral properties, began to change this view. nih.govacs.orgresearchgate.net Research has shown that while some isocyanides, particularly aromatic and primary ones, are metabolically labile, secondary and tertiary isocyanides can be resistant to metabolism. acs.org This growing body of evidence has led to a shift in perception, with the isocyanide functional group now being considered an unconventional but valuable pharmacophore, especially as a metal-coordinating warhead in drug design. nih.govacs.orgresearchgate.netacs.org

Significance of the Isocyanide Functional Group (-N≡C) in Organic Synthesis and Beyond

The isocyanide functional group (-N≡C) is an isomer of the more common nitrile group (-C≡N). wikipedia.org The organic fragment is connected to the isocyanide group via the nitrogen atom, not the carbon atom. wikipedia.org This unique connectivity gives rise to a set of electronic and structural properties that make isocyanides highly versatile reagents in organic synthesis and other fields.

Electronic and Structural Properties Influencing Reactivity

The electronic structure of isocyanides is best described by two resonance structures: one with a triple bond between the nitrogen and carbon atoms, featuring a formal positive charge on nitrogen and a negative charge on carbon, and another with a double bond, reflecting some carbene-like character. wikipedia.orgnih.gov This dual nature, combining nucleophilic and electrophilic character at the terminal carbon, is a key feature of their reactivity. nih.govtandfonline.comrsc.org

The isocyanide functional group is linear, with a C-N-C bond angle close to 180°. wikipedia.orgunacademy.com The C-N bond distance in methyl isocyanide is 115.8 pm. wikipedia.orgunacademy.com In their infrared (IR) spectra, isocyanides exhibit a strong absorption band in the range of 2165–2110 cm⁻¹. wikipedia.org

The electron-withdrawing nature of the isocyanide group enhances the acidity of the α-protons on the adjacent carbon atom. tandfonline.com This property, along with their ability to participate in a wide array of reactions, including multicomponent reactions like the Ugi and Passerini reactions, makes them valuable building blocks in organic synthesis. wikipedia.orgtandfonline.com

Comparison with Isoelectronic Carbon Monoxide and Nitriles

Isocyanides are isoelectronic with carbon monoxide (CO), meaning they have the same number of valence electrons and a similar arrangement of atoms. acs.orgnih.gov This relationship leads to some similarities in their behavior, particularly as ligands in coordination chemistry. However, there are also significant differences that set them apart. acs.org While isoelectronic with CO, isocyanides are not isoelectronic with their isomeric nitriles. nih.gov

Distinctions in Coordination Bonding and Ligand Behavior

Both isocyanides and carbon monoxide can act as ligands in transition metal complexes. wikipedia.org They both engage in a synergistic bonding scheme involving σ-donation from the ligand to the metal and π-backbonding from the metal to the ligand. uwm.edu However, there are crucial distinctions in their ligand behavior:

Donor/Acceptor Properties: Isocyanides are generally better σ-donors and weaker π-acceptors than carbon monoxide. wikipedia.orguwm.edu This makes them capable of forming stable complexes with metals in various oxidation states. uwm.edu Aromatic isocyanides are better π-acceptors than aliphatic ones due to extended conjugation. acs.org

Bond Strength: The bond between a metal and carbon monoxide is often quasi-irreversible due to strong back-donation. acs.org In contrast, isocyanides can dissociate from the metal when back-donation is moderate. acs.org

Basicity: Isocyanide complexes are more susceptible to protonation than their carbonyl counterparts. For example, Fe(tBuNC)₅ is easily protonated, while Fe(CO)₅ is not. wikipedia.orgwikipedia.org

These differences in coordination behavior allow for fine-tuning of the electronic and steric properties of metal complexes, making isocyanides valuable ligands in catalysis and materials science.

| Feature | n-Butyl Isocyanide | Carbon Monoxide | Nitriles |

| Functional Group | -N≡C | C≡O | -C≡N |

| Bonding | Triple bond with resonance structures | Triple bond | Triple bond |

| Isoelectronic with CO | Yes | - | No |

| Isomeric with Nitriles | Yes | No | - |

| Reactivity | Nucleophilic and electrophilic at carbon | Primarily a ligand | Electrophilic at carbon |

| Coordination Behavior | Good σ-donor, weaker π-acceptor | Weaker σ-donor, strong π-acceptor | Weaker ligand than isocyanides and CO |

Overview of this compound as a Prototypical Aliphatic Isocyanide

This compound is often considered a representative example of a simple aliphatic isocyanide in chemical research. Its linear alkyl chain and terminal isocyanide group provide a clear model for studying the fundamental properties and reactivity of this class of compounds.

Structural and Steric Considerations of the n-Butyl Moiety

The n-butyl group in this compound is a linear, four-carbon alkyl chain. This linearity results in minimal steric hindrance compared to its branched isomer, tert-butyl isocyanide. The lack of significant steric bulk allows for easier access to the reactive isocyanide carbon atom, influencing its reactivity in various chemical transformations.

The structure of the isocyanide group itself is characterized by a triple bond between the nitrogen and carbon atoms, with a formal positive charge on the nitrogen and a negative charge on the carbon. This electronic distribution makes the carbon atom nucleophilic and susceptible to attack by electrophiles. The coordination of this compound to metal centers, such as the iron in heme proteins, can lead to a bent geometry of the Fe-C-N bond, which is influenced by the steric environment of the binding pocket. acs.orgnih.gov For instance, in cytochrome P450cam, the Fe-C-N angle is approximately 159°, whereas in cytochrome P450nor, it is nearly linear at 175°. nih.gov This difference in geometry is attributed to the different chemical environments surrounding the bound isocyanide. nih.gov

Role as a Model Compound in Isocyanide Research

Due to its straightforward structure, this compound is frequently used as a model compound to investigate the reactivity and properties of isocyanides. It has been instrumental in studying multicomponent reactions like the Ugi and Passerini reactions, which are crucial for creating libraries of complex molecules. In a comparative study, this compound was shown to produce coupling adducts in Ugi reactions where the bulkier tert-butyl isocyanide failed to react, highlighting the impact of steric hindrance.

Furthermore, this compound has been employed to probe the active sites of enzymes. For example, it binds to the heme iron in cytochrome P450, allowing researchers to study the structural and electronic properties of the enzyme's active site. sigmaaldrich.comacs.orgnih.gov Its interaction with carbon monoxide dehydrogenases has also been investigated, where it acts as a structural and functional analog of carbon monoxide. acs.org These studies provide valuable insights into enzyme mechanisms and the nature of ligand-protein interactions. nih.govacs.orgnih.gov

Structure

3D Structure

Properties

IUPAC Name |

1-isocyanobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N/c1-3-4-5-6-2/h3-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSBLVBBRXSCOKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+]#[C-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50182047 | |

| Record name | Butyl isocyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50182047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

83.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless liquid with a stench; [Sigma-Aldrich MSDS] | |

| Record name | Butyl isocyanide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20380 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2769-64-4 | |

| Record name | Butyl isocyanide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2769-64-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butyl isocyanide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002769644 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Butyl Isocyanide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01826 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Butyl isocyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50182047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-butyl isocyanide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.599 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTYL ISOCYANIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2T7Q0CK9IF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for N Butyl Isocyanide and Analogues

Dehydration of N-n-butylformamide

The most common method for synthesizing isocyanides, including n-butyl isocyanide, is the dehydration of the corresponding N-substituted formamides. wikipedia.orgnih.gov This process involves the removal of a water molecule from the formamide (B127407) to form the isocyanide functional group. The reaction is typically carried out using a dehydrating agent in the presence of a base. wikipedia.org

Classical Reagents: p-Toluenesulfonyl Chloride, Phosphorus Oxychloride, Phosgene (B1210022), Diphosgene, Burgess Reagent

Several classical reagents are effective for the dehydration of N-n-butylformamide.

p-Toluenesulfonyl Chloride (TsCl) : In combination with a base like pyridine, p-TsCl is an effective dehydrating agent. rsc.orgbeilstein-journals.org It is considered a more sustainable and less toxic option compared to other reagents like phosphorus oxychloride and phosgene derivatives, offering high yields (up to 98% for some aliphatic isocyanides) and a simplified reaction protocol. rsc.orgrsc.org One method describes reacting N-n-butylformamide with p-TsCl and quinoline (B57606) in a rotary evaporator under reduced pressure, allowing the this compound to distill as it forms. dtic.mildtic.mil

Phosphorus Oxychloride (POCl₃) : This is a widely used and highly effective reagent for formamide dehydration due to its applicability to a variety of structural motifs. nih.govrsc.org The reaction is typically performed in the presence of a tertiary amine base, such as triethylamine (B128534) or pyridine. wikipedia.orgnih.gov Recent protocols have focused on greener approaches, using triethylamine as both a reagent and solvent to achieve high yields in short reaction times. nih.govmdpi.com

Phosgene (COCl₂) and Diphosgene (ClCO₂CCl₃) : Phosgene and its safer liquid surrogate, diphosgene, are powerful dehydrating agents for this conversion. wikipedia.orgbeilstein-journals.orgwikipedia.org Diphosgene is often preferred as it is easier to handle than gaseous phosgene and can lead to higher yields. wikipedia.orgresearchgate.net These reagents are typically used with a base to facilitate the dehydration. wikipedia.org

Burgess Reagent : This reagent, methyl N-(triethylammoniumsulphonyl)carbamate, is a mild and selective dehydrating agent for converting formamides to isocyanides. beilstein-journals.orgiisc.ac.inrsc.org It is particularly useful for substrates with sensitive functional groups, such as trimethylsilyl (B98337) ethers, that might not be stable under harsher conditions. psu.edu The reaction is typically carried out in a solvent like dichloromethane (B109758) at room temperature. psu.edu

Role of Bases (e.g., Quinoline, Triethylamine, Pyridine) and Solvents

Bases play a crucial role in the dehydration of formamides, with at least two equivalents often required for full conversion. rsc.org Their primary function is to facilitate the elimination steps in the reaction mechanism. rsc.org

Bases :

Quinoline : Used in conjunction with p-toluenesulfonyl chloride, particularly in procedures involving simultaneous distillation of the isocyanide product. rsc.orgdtic.mil

Triethylamine (NEt₃) : A common tertiary amine base used with reagents like phosphorus oxychloride. wikipedia.orgnih.gov It can also act as the solvent, leading to high yields and purity. nih.govmdpi.com

Pyridine : Another frequently used base, particularly with p-toluenesulfonyl chloride and phosphorus oxychloride. wikipedia.orgrsc.org It is considered less toxic than many other amine bases. rsc.org

Solvents :

Dichloromethane (DCM) : A common solvent for these reactions, although it is considered hazardous. rsc.org

Chloroform (B151607) (CHCl₃) : Used in some protocols, particularly in continuous flow systems. rsc.org

Sustainable Alternatives : Research has explored more sustainable solvents like dimethyl carbonate (DMC) as a replacement for halogenated solvents like DCM. rsc.org Some modern procedures aim for solvent-free conditions, using an excess of a liquid base like triethylamine as the reaction medium. nih.govmdpi.com

Mechanistic Insights into Formamide Dehydration

The generally accepted mechanism for the dehydration of a formamide involves a few key steps. rsc.orgcore.ac.uk First, the oxygen atom of the formamide acts as a nucleophile and attacks the electrophilic dehydrating agent (e.g., the sulfur in TsCl or the phosphorus in POCl₃). core.ac.ukstackexchange.com A base then deprotonates the amide nitrogen, forming an imidate-like intermediate. core.ac.uk This is followed by a second proton transfer, and finally, an α-elimination step where the formyl proton and the activated hydroxyl group are removed, yielding the isocyanide. core.ac.uk With phosphorus oxychloride, the mechanism involves the formation of an unstable complex after the initial attack of the formamide oxygen, which then eliminates HCl and chloride ions to furnish the isocyanide. nih.govresearchgate.net

Process Optimization for Yield and Purity

Optimizing the synthesis of this compound focuses on improving yield, purity, and safety.

A study using p-toluenesulfonyl chloride and quinoline found that using a large reaction flask (at least 2 liters), a limited amount of formamide (no more than 25 g), and a low pressure (no greater than 2.0 mm Hg) in a rotary evaporator setup led to optimal yields of high-purity aliphatic isocyanides. dtic.mildtic.mil This method allows for the immediate distillation of the product as it forms, simplifying purification. dtic.mildtic.mil For dehydration with phosphorus oxychloride, using triethylamine as the solvent at 0 °C has been shown to produce isocyanides in high to excellent yields (85-98%) in under five minutes, with high purity and minimal waste. nih.govresearchgate.net

Continuous flow technology offers a safer and more efficient way to synthesize and handle potentially unstable and odorous compounds like isocyanides. rsc.orgresearchgate.net This approach allows for the in-situ generation and immediate use of the isocyanide in subsequent reactions, minimizing exposure and decomposition. rsc.org

In a typical flow setup for this compound synthesis, a solution of N-n-butylformamide and a base (e.g., triethylamine) in a solvent like chloroform is mixed with a stream of the dehydrating agent (e.g., phosphorus oxychloride) in a T-junction. rsc.org The mixture then passes through a heated reactor coil where the reaction occurs. This method allows for precise control over reaction parameters like temperature and residence time, leading to high yields and throughput. rsc.orgacs.orgwhiterose.ac.uk For example, tert-butyl isocyanide has been synthesized with a throughput of 3 mmol per hour using a continuous flow system. rsc.org

Carbylamine Reaction (Hofmann Isocyanide Synthesis)

An alternative route to isocyanides is the carbylamine reaction, also known as the Hofmann isocyanide synthesis. wikipedia.orgwikipedia.org This reaction involves treating a primary amine, such as n-butylamine, with chloroform and a strong base like potassium hydroxide (B78521). wikipedia.orgallaboutchemistry.net The reaction proceeds through the formation of a dichlorocarbene (B158193) intermediate, which then reacts with the primary amine to form the isocyanide. wikipedia.orgwikipedia.org

The mechanism involves the dehydrohalogenation of chloroform by the base to generate dichlorocarbene (:CCl₂). wikipedia.orgbyjus.com This electrophilic carbene is then attacked by the nucleophilic nitrogen of the primary amine. byjus.com Subsequent elimination of hydrogen chloride, facilitated by the base, results in the formation of the isocyanide. byjus.com This reaction is specific to primary amines and is sometimes used as a chemical test for their presence due to the characteristic and potent odor of the isocyanide products. wikipedia.orgbyjus.com The use of a phase-transfer catalyst, such as benzyltriethylammonium chloride, can be employed to facilitate the reaction between the aqueous base and the organic-soluble amine and chloroform. wikipedia.org

Table of Reagents and Yields for Isocyanide Synthesis

| Dehydrating Agent | Base | Substrate | Yield | Reference |

|---|---|---|---|---|

| p-Toluenesulfonyl Chloride | Pyridine | Aliphatic N-formamides | Up to 98% | rsc.org |

| p-Toluenesulfonyl Chloride | Quinoline | N-n-butylformamide | 46% | dtic.mil |

| Phosphorus Oxychloride | Triethylamine | N-substituted formamides | High to excellent | nih.gov |

| Phosphorus Oxychloride | Triethylamine | t-butylformamide (Batch) | 82% | rsc.org |

| Burgess Reagent | N/A | Cyclohexylformamide | High | psu.edu |

| Chloroform | Potassium Hydroxide | Primary Amines | Varies | wikipedia.orgallaboutchemistry.net |

Reaction with Primary Amines (n-Butylamine)

Alternative Synthetic Routes

Beyond the carbylamine reaction, other methods have been developed for the synthesis of isocyanides, offering pathways that may be advantageous for specific substrates or reaction conditions.

A direct conversion of alcohols to isocyanides has been reported, providing a route that bypasses the need for a primary amine precursor. acs.orgnih.gov This method is particularly effective for tertiary alcohols. The reaction typically involves treating the alcohol with trimethylsilyl cyanide (TMSCN) as the cyanide source, promoted by a Lewis acid such as zinc bromide (ZnBr₂) or silver perchlorate (B79767) (AgClO₄). acs.orgnih.gov For example, the reaction of 1-adamantanol (B105290) with silver perchlorate and TMSCN quantitatively yields the corresponding isocyanide. acs.orgnih.gov

| Alcohol | Promoter/Reagent | Product | Yield | Reference |

| 1-Adamantanol | AgClO₄ / TMSCN | 1-Adamantyl isocyanide | Quantitative | acs.org, nih.gov |

| Tertiary Alcohols | ZnBr₂ / TMSCN | Tertiary Alkyl Isocyanide | Efficient | acs.org, nih.gov |

The synthesis of this compound can be approached starting from n-butyl halides, though not through a direct, single-step reaction with sodium azide (B81097) to form the isocyanide. Instead, this route involves the synthesis of the n-butylamine precursor. First, n-butyl iodide or bromide is reacted with sodium azide to produce n-butyl azide. sciencemadness.org The resulting azide is then reduced to the primary amine, n-butylamine, using a reducing agent like zinc powder and ammonium (B1175870) chloride. sciencemadness.org This n-butylamine can then be used as the starting material in the carbylamine reaction described previously (Section 2.2.2).

It is important to distinguish this multi-step route from the classical synthesis of isocyanides from alkyl halides, which uses silver cyanide (AgCN), not sodium azide. careers360.com The reaction of an alkyl iodide with silver cyanide can directly yield an isocyanide. careers360.com

The thermal decomposition of carbamoyl (B1232498) chlorides is a known method for producing isocyanates (R-N=C=O), which are structurally different from isocyanides (R-N≡C). wikipedia.orgmdpi.com The synthesis of isocyanates from primary amines and phosgene proceeds through a carbamoyl chloride intermediate (RNHC(O)Cl). wikipedia.org The subsequent thermal degradation of this intermediate leads to the formation of an isocyanate and hydrogen chloride. mdpi.com While thermal decomposition is a documented route for related compounds, its application to n-butylcarbamyl chloride would be expected to yield n-butyl isocyanate, not this compound.

Novel Mechanochemical Routes

The pursuit of sustainable and efficient synthetic methods has led to the exploration of mechanochemistry, a technique that utilizes mechanical force to induce chemical reactions, often in the absence of bulk solvents. This approach has been successfully applied to the synthesis of isocyanides, offering a green alternative to traditional solution-based methods.

Recent research has established a reliable and innovative mechanochemical protocol for the preparation of isocyanides from their corresponding N-substituted formamides. researchgate.netnih.gov This method avoids the use of toxic reagents and large volumes of solvents, addressing key principles of green chemistry. researchgate.netmdpi.com The reaction is typically carried out in a ball mill, where the mechanical energy facilitates the dehydration of the formamide to the corresponding isocyanide.

The general procedure involves milling the N-substituted formamide with a dehydrating agent, such as p-toluenesulfonyl chloride, in the presence of a base like triethylamine and an inorganic carbonate like sodium carbonate. researchgate.netbeilstein-journals.org The entire process is conducted in a sealed milling jar, and the desired isocyanide can be isolated after a straightforward workup procedure. nih.govbeilstein-journals.org This solvent-free or low-solvent approach not only minimizes chemical waste but also, in some cases, allows for the synthesis of isocyanides that are difficult to purify under conventional conditions. nih.gov

Detailed studies have demonstrated the versatility of this mechanochemical route for a variety of aliphatic and aromatic formamides. researchgate.netnih.gov The reaction conditions, including milling frequency, time, and the type of milling equipment, have been optimized to achieve high yields. researchgate.netbeilstein-journals.org For instance, a typical laboratory-scale synthesis is conducted in a zirconia jar with zirconia milling balls at a frequency of 18 Hz for approximately one hour. nih.govbeilstein-journals.org

The findings indicate that this mechanochemical method is a robust and efficient strategy for the synthesis of isocyanides, including analogues of this compound. The following table summarizes the research findings for the mechanochemical synthesis of various isocyanides from their respective formamides under optimized conditions.

Table 1: Mechanochemical Synthesis of Isocyanide Analogues

| Entry | Formamide Precursor | Dehydrating Agent | Base/Additive | Milling Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | N-Benzylformamide | p-Toluenesulfonyl chloride | Triethylamine, Sodium Carbonate | 18 Hz, 1 h | 85 | researchgate.netnih.gov |

| 2 | N-Octylformamide | p-Toluenesulfonyl chloride | Triethylamine, Sodium Carbonate | 18 Hz, 1 h | 75 | researchgate.netnih.gov |

| 3 | N-Cyclohexylformamide | p-Toluenesulfonyl chloride | Triethylamine, Sodium Carbonate | 18 Hz, 1 h | 88 | researchgate.netnih.gov |

| 4 | N-(4-Methoxybenzyl)formamide | p-Toluenesulfonyl chloride | Triethylamine, Sodium Carbonate | 18 Hz, 1 h | 94 | researchgate.netnih.gov |

This novel mechanochemical route represents a significant advancement in isocyanide synthesis, providing a scalable, efficient, and environmentally benign alternative to traditional methods. While the specific synthesis of this compound via this exact published mechanochemical procedure is not explicitly detailed, the successful synthesis of its analogues, such as N-octyl isocyanide, strongly supports the applicability of this method. researchgate.netnih.gov

Furthermore, mechanochemical activation has also been applied to isocyanide-based multicomponent reactions, such as the Passerini and Ugi reactions. beilstein-journals.orgresearchgate.net For example, tert-butyl isocyanide has been successfully used in mechanochemical Passerini three-component reactions by milling it with an aldehyde and a carboxylic acid, yielding the desired α-acyloxy carboxamide product in good yields under solvent-free conditions. beilstein-journals.org Similarly, Ugi four-component reactions have been performed using liquid-assisted grinding (LAG), where tert-butyl isocyanide reacts with an aldehyde, a primary amine, and a carboxylic acid to produce peptidomimetic scaffolds. beilstein-journals.org These examples further underscore the growing importance and utility of mechanochemistry in the field of isocyanide chemistry.

Chemical Reactivity and Mechanistic Investigations of N Butyl Isocyanide

Fundamental Reaction Classes

Nucleophilic and Electrophilic Reactions

The reactivity of n-butyl isocyanide is distinguished by its dual electronic character. The terminal carbon atom of the isocyanide group can act as both a nucleophile and an electrophile. This dichotomy arises from its resonance structures, which depict it as both a carbanion and a carbene-like species. The electron-withdrawing nature of the isocyanide group also enhances the acidity of the protons on the adjacent carbon, facilitating reactions at this position. This dual reactivity allows this compound to participate in a wide array of reactions, forming complexes with metals and engaging in the synthesis of complex organic molecules.

Oxidation Reactions to Isocyanates

This compound can be oxidized to its corresponding isocyanate, n-butyl isocyanate. This transformation can be achieved through various methods, including enzymatic and metal-catalyzed processes. For instance, the enzyme carbon monoxide dehydrogenase has been shown to catalyze the slow turnover of this compound to n-butyl isocyanate. In a non-enzymatic context, bulk gold powder has been demonstrated to catalyze the reaction of this compound with an amine N-oxide to form an isocyanate intermediate, which subsequently reacts to form ureas. idexlab.com

Table 1: Oxidation of this compound

| Reactant | Product | Reaction Condition / Catalyst |

|---|---|---|

| This compound | n-Butyl isocyanate | Enzymatic (Carbon monoxide dehydrogenase) |

| This compound | n-Butyl isocyanate (intermediate) | Bulk gold powder with amine N-oxide |

Reduction Reactions to Amines

The isocyanide functional group can be reduced to a secondary amine. The reduction of this compound yields N-methylbutylamine. This transformation is typically accomplished through catalytic hydrogenation, where hydrogen gas is used in the presence of a metal catalyst such as platinum or a nickel cluster complex. iupac.orgdoubtnut.com The reaction involves the addition of hydrogen atoms across the carbon-nitrogen triple bond.

Table 2: Reduction of this compound

| Reactant | Product | Reagents / Catalyst |

|---|---|---|

| This compound | N-methylbutylamine | H₂ / Platinum (Pt) |

| This compound | N-methylbutylamine | H₂ / Nickel cluster (Ni₄[CNC(CH₃)₃]₇) |

Hydrolysis to Formamides and Carbon Dioxide

This compound is sensitive to acidic conditions and undergoes hydrolysis in the presence of aqueous acid. wikipedia.org The reaction proceeds via an initial, rapid protonation of the isocyanide carbon. This is followed by a rate-determining nucleophilic attack of a water molecule on the now electron-deficient carbon. researchgate.netvedantu.comcdnsciencepub.com The primary product of this reaction is N-butylformamide. wikipedia.orgcdnsciencepub.comresearchgate.net This reaction is often used to eliminate odorous isocyanide compounds. wikipedia.org Further hydrolysis of the resulting formamide (B127407) can occur under more stringent conditions to yield butylamine (B146782) and formic acid, and the latter can decompose to carbon dioxide.

Table 3: Acid-Catalyzed Hydrolysis of this compound

| Reactant | Reagents | Initial Product |

|---|---|---|

| This compound | H₂O, Acid Catalyst (H⁺) | N-butylformamide |

Insertion Reactions

Isocyanides exhibit reactivity characteristic of carbenes, including participation in insertion reactions. wikipedia.org They can insert into various bonds, a process that is often catalyzed by metal compounds. kyoto-u.ac.jp

A prominent example of an insertion reaction involving isocyanides is the Nef isocyanide reaction. In this reaction, this compound adds to an acyl chloride to form an N-butyl-substituted imidoyl chloride. wikipedia.org Mechanistic studies suggest that this addition occurs in a single, concerted step without the formation of a tetrahedral intermediate that is common in many carbonyl addition reactions. wikipedia.org The resulting imidoyl chloride is a reactive intermediate that can be subsequently hydrolyzed to produce an amide or trapped with other nucleophiles to synthesize a variety of compounds. wikipedia.orgacs.org

Table 4: Nef Isocyanide Reaction

| Reactants | Intermediate Product | Final Product (after hydrolysis) |

|---|---|---|

| This compound, Acyl Chloride (R-COCl) | Imidoyl Chloride (R-C(Cl)=N-Butyl) | N-butylamide (R-CONH-Butyl) |

Metal-Assisted Isocyanide Insertion Processes

The insertion of isocyanides into metal-carbon and metal-heteroatom bonds is a fundamental process in organometallic chemistry, offering a versatile route for the synthesis of a variety of nitrogen-containing compounds. unipi.it This process is analogous to the well-studied insertion of carbon monoxide (CO). unipi.itmdpi.com The coordination of the isocyanide to a transition metal center alters its electronic properties, enabling reaction pathways that are otherwise inaccessible. sci-hub.se

A general mechanism for metal-assisted isocyanide insertion involves the migratory insertion of the isocyanide into a metal-carbon σ-bond. sci-hub.sersc.org This 1,1-migratory insertion leads to the formation of an imidoyl metal species. sci-hub.se This intermediate can then react with various coupling partners, such as nucleophiles or electrophiles, to yield the final insertion product. sci-hub.se Transition metals like palladium, nickel, copper, and rhodium are commonly employed to catalyze these transformations. sci-hub.semdpi.comrsc.org

For instance, nickel-catalyzed reactions can be used to synthesize isocoumarins and 3-alkylidenephthalides. sci-hub.se The process begins with the oxidative insertion of Ni(0) into a carbon-halogen bond, followed by a 1,1-migratory insertion of the isocyanide. The resulting imidoyl nickel species undergoes an intramolecular nucleophilic attack to form an iminolactone, which upon acidic hydrolysis, yields the final product. sci-hub.se Similarly, copper(I) catalysts can be used for the hydroxyimidoylation of aryl halides. sci-hub.se

Diiron complexes have also been shown to promote isocyanide insertion reactions. unipi.itmdpi.com For example, this compound can insert into an iron-bridging hydride bond in a dinuclear iron complex to form a bridging formimidoyl complex. unipi.itmdpi.com Furthermore, the reaction of isocyanides with metal carbene complexes can lead to the formation of ketenimine complexes through a proposed metallacyclopropanimine intermediate. unipi.itmdpi.com In some cases, excess isocyanide can lead to further insertion reactions, resulting in ring-expansion of metallacycles. xmu.edu.cn

The steric and electronic properties of the N-substituent on the isocyanide can play a significant role in the outcome of these reactions. xmu.edu.cn For example, sterically bulky substituents can influence the stability of intermediates and may inhibit certain reaction pathways. xmu.edu.cn

Cycloaddition Reactions

This compound, like other isocyanides, participates in various cycloaddition reactions, which are powerful methods for the construction of cyclic and heterocyclic systems. wikipedia.orgfrontiersin.org These reactions leverage the unique electronic structure of the isocyano group. nih.gov

[4+1] Cycloaddition with Tetrazines

The [4+1] cycloaddition reaction between an isocyanide and a tetrazine is a notable example of isocyanide reactivity, providing a route to pyrazole (B372694) derivatives. wikipedia.orgfrontiersin.org This reaction proceeds through a mechanism initiated by the cycloaddition of the isocyanide to the tetrazine, forming an unstable tetraazanorbornadienimine intermediate. frontiersin.org This intermediate then undergoes a retro-[4+2] cycloreversion, expelling a molecule of dinitrogen (N₂) to yield a 4H-pyrazol-4-imine. frontiersin.orgunirioja.es

Recent studies have explored expanding the utility of this reaction by trapping the intermediate imine in a subsequent multicomponent reaction. For example, the reaction of 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine (B155479) with this compound, followed by the addition of a carboxylic acid and another equivalent of isocyanide, leads to the formation of a pyrazole amide derivative. unirioja.es This demonstrates that the isocyanide can play a dual role in a single pot reaction. unirioja.es

| Reactants | Key Intermediate | Final Product Type | Reference |

|---|---|---|---|

| This compound, 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine | 4H-pyrazol-4-imine | 1H-pyrazole (after tautomerization) | rsc.org |

| This compound (2 equiv.), 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine, Acetic acid | 4H-pyrazol-4-imine | Pyrazole amide derivative | unirioja.es |

1,3-Dipolar Cycloaddition Reactions (e.g., with CO₂ and Alkynes)

While direct 1,3-dipolar cycloaddition of this compound itself is not typical as it is not a classic 1,3-dipole, it can participate in reactions that generate 1,3-dipolar species in situ. nih.gov A key example is the three-component reaction of an isocyanide, an alkyne, and carbon dioxide (CO₂). nih.gov

Once the 1,3-dipole is formed, it can undergo a favorable dual 1,3-dipolar cycloaddition. nih.gov This involves a successive asynchronous concerted cycloaddition of CO₂ with the 1,3-dipole, followed by the cycloaddition of the resulting lactone with another molecule of the 1,3-dipole to form the final spiro compound. nih.gov

Computational investigations have also shown that the substituents on the alkyne have a more pronounced effect on the reaction rate and selectivity than the substituents on the isocyanide. nih.gov Moderate electron-withdrawing and conjugating groups on the alkyne are beneficial as they facilitate the formation of the 1,3-dipole and stabilize the negative charge on this species without diminishing its reactivity. nih.gov Competing pathways, such as the nucleophilic addition of the 1,3-dipole to another alkyne molecule, can lead to the formation of byproducts. nih.gov

Multicomponent Reactions (MCRs)

This compound is a frequently utilized C1 building block in multicomponent reactions (MCRs), which are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot fashion. beilstein-journals.orgsciepub.comresearchgate.net These reactions are highly valued for their efficiency and ability to generate molecular complexity rapidly. nih.govresearchgate.net Isocyanide-based MCRs, in particular, are central to combinatorial chemistry and drug discovery. researchgate.netnih.govwikipedia.org

Ugi Reaction

The Ugi four-component reaction (U-4CR), first reported by Ivar Ugi in 1959, is arguably the most prominent MCR involving an isocyanide. beilstein-journals.orgwikipedia.org This reaction combines an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide (such as this compound) to produce an α-acylamino amide, also referred to as a bis-amide. sciepub.comwikipedia.orgorganic-chemistry.org

The generally accepted mechanism for the Ugi reaction begins with the condensation of the amine and the carbonyl compound to form an imine (or the corresponding iminium ion after protonation). beilstein-journals.orgwikipedia.orgorganic-chemistry.org The isocyanide then acts as a nucleophile, adding its terminal carbon to the electrophilic imine carbon, which generates a highly reactive nitrilium ion intermediate. nih.govwikipedia.orgmdpi.com This intermediate is subsequently trapped by the carboxylate anion. wikipedia.orgmdpi.com The final step is an irreversible intramolecular acyl transfer known as the Mumm rearrangement, which furnishes the stable α-acylamino amide product and drives the entire reaction sequence to completion. beilstein-journals.orgwikipedia.org

The Ugi reaction is typically exothermic and can be completed rapidly. wikipedia.org It is often performed in polar protic solvents like methanol (B129727) or ethanol (B145695), although polar aprotic solvents such as dimethylformamide (DMF) are also effective. beilstein-journals.orgwikipedia.org The reaction demonstrates high atom economy, with the only byproduct being a molecule of water. wikipedia.org

| Step | Description | Key Intermediates | Reference |

|---|---|---|---|

| 1 | Formation of an imine from the amine and carbonyl compound. | Imine/Iminium ion | beilstein-journals.orgwikipedia.org |

| 2 | Nucleophilic attack of the isocyanide on the iminium ion. | Nitrilium ion | nih.govwikipedia.org |

| 3 | Trapping of the nitrilium ion by the carboxylate anion. | α-adduct | beilstein-journals.orgwikipedia.org |

| 4 | Mumm rearrangement (intramolecular acyl transfer). | Final bis-amide product | beilstein-journals.orgwikipedia.org |

The versatility of the Ugi reaction allows for a vast number of structurally diverse products to be synthesized by simply varying the four starting components, making it a powerful tool for creating libraries of compounds for screening purposes. researchgate.netorganic-chemistry.org

Asymmetric Ugi Reactions

Passerini Reaction

The Passerini three-component reaction (P-3CR), discovered by Mario Passerini in 1921, is another fundamental isocyanide-based multicomponent reaction. wikipedia.orgslideshare.net It combines an aldehyde or ketone, a carboxylic acid, and an isocyanide like this compound to directly synthesize α-acyloxy amides. nih.govwikipedia.org

The mechanism of the Passerini reaction is still a subject of discussion and is believed to be highly dependent on the reaction conditions, particularly the solvent. nih.govwikipedia.org

Two primary pathways are proposed:

Ionic Pathway: In polar solvents, the reaction is thought to proceed through an ionic mechanism. wikipedia.org The carbonyl group of the aldehyde or ketone is first activated by protonation by the carboxylic acid. This increases its electrophilicity, priming it for a nucleophilic attack by the carbon atom of this compound. nih.gov This addition results in the formation of a nitrilium ion intermediate. nih.govencyclopedia.pub The carboxylate anion then attacks this intermediate, leading to an acyl-imidate adduct which subsequently undergoes an intramolecular acyl transfer (a Mumm-type rearrangement) to yield the final α-acyloxy amide product. scielo.br

Concerted Pathway: In nonpolar, aprotic solvents and at high concentrations, a more concerted, non-ionic mechanism is suggested. nih.govwikipedia.org This pathway proposes that the carbonyl compound and the carboxylic acid form a hydrogen-bonded adduct. beilstein-journals.org This is followed by a trimolecular, single-step cycloaddition involving the isocyanide, the carbonyl compound, and the carboxylic acid to form the α-adduct, which then rearranges to the final product. wikipedia.org

Regardless of the precise pathway, the key steps involve the electrophilic activation of the carbonyl component and the subsequent nucleophilic attack by the isocyanide. nih.govencyclopedia.pub

Achieving stereocontrol in the Passerini reaction has been a significant area of research. Enantioselective Passerini reactions have been developed primarily through the use of chiral catalysts.

Chiral Lewis acids have proven effective in catalyzing asymmetric Passerini reactions. For example, a catalytic system using a tridentate bis(oxazolinyl)pyridine (pybox)–Cu(II) complex has been used to achieve high enantioselectivity, particularly with bidentate coordinating aldehyde substrates. nih.govnih.gov In these systems, the Lewis acid coordinates to the carbonyl oxygen, activating it for a stereocontrolled attack by the isocyanide. researchgate.net

More recently, chiral phosphoric acids have been successfully employed as organocatalysts for the classic three-component Passerini reaction. acs.org These catalysts are hypothesized to activate the aldehyde, carboxylic acid, and isocyanide simultaneously through hydrogen bonding, creating a chiral environment that directs the nucleophilic attack and leads to high enantioselectivity. acs.org

The choice of isocyanide can also play a role in the reaction's stereoselectivity. While steric hindrance of the isocyanide does not always directly correlate with enantioselectivity, different isocyanides can influence reaction rates and yields. nih.gov For instance, in a study using a chiral aluminum catalyst for the enantioselective Passerini reaction, only aliphatic aldehydes were well-tolerated under the optimized conditions. scielo.br

Table 2: Asymmetric Passerini Reaction of this compound with Benzaldehyde and 2-Thiophenecarboxylic Acid

| Catalyst System | Yield (%) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|

| pybox–Cu(II) complex | 76 | 64 (R) | nih.gov |

Passerini-Smiles Reaction and its Mechanism

The Passerini reaction, a cornerstone of isocyanide-based multicomponent reactions (MCRs), traditionally involves an isocyanide, an aldehyde or ketone, and a carboxylic acid to produce an α-acyloxy carboxamide. wikipedia.orgnih.gov A significant variation of this reaction is the Passerini-Smiles reaction, where the carboxylic acid is substituted with an electron-deficient phenol (B47542), such as 2-nitrophenol. nih.govencyclopedia.pub This reaction has been reported with isocyanides like tert-butyl isocyanide. nih.govmdpi.com

The proposed mechanism for the Passerini-Smiles reaction is initiated by the activation of the aldehyde by the weakly acidic phenol. nih.govencyclopedia.pubmdpi.com This activation renders the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the isocyanide. encyclopedia.pubmdpi.com The subsequent steps involve the attack of the phenol on the resulting nitrilium ion intermediate, followed by an intramolecular nucleophilic aromatic substitution (SNAr), known as the Smiles rearrangement. encyclopedia.pubmdpi.com This rearrangement is considered the irreversible and key step of the reaction, ultimately forming an α-aryloxy amide. encyclopedia.pubmdpi.com

The mechanism can be summarized as follows:

Activation of Aldehyde: The phenol protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity.

Nucleophilic Attack by Isocyanide: The isocyanide attacks the activated carbonyl carbon, forming a nitrilium ion intermediate. encyclopedia.pubmdpi.com

Phenol Attack: The phenoxide ion attacks the nitrilium ion. encyclopedia.pubmdpi.com

Smiles Rearrangement: An irreversible intramolecular nucleophilic aromatic substitution occurs, leading to the final α-aryloxy amide product. encyclopedia.pubmdpi.com

The reaction conditions and the nature of the reactants, particularly the acidity of the phenol and the electrophilicity of the aldehyde, play a crucial role in the efficiency of the Passerini-Smiles reaction.

Novel Isocyanide-Based MCRs for Complex Molecule Synthesis

This compound is a valuable reagent in various isocyanide-based multicomponent reactions (MCRs) beyond the classic Passerini and Ugi reactions. These reactions are highly efficient in synthesizing complex molecules and diverse compound libraries from simple starting materials in a single step. researchgate.netmdpi.com The utility of MCRs lies in their atom economy, time efficiency, and ability to generate structural diversity, which is particularly advantageous in medicinal chemistry and drug discovery. researchgate.net

Novel variations and applications of isocyanide-based MCRs continue to be developed. For instance, the Passerini reaction has been adapted to use silanols in place of carboxylic acids, yielding α-siloxyamides. nih.govencyclopedia.pub The mechanism involves the coordination of the silyl (B83357) group to the carbonyl oxygen, which makes it vulnerable to nucleophilic attack by the isocyanide. This is followed by the intramolecular trapping of the nitrilium ion by the silanol's hydroxyl group. nih.govencyclopedia.pub

Another area of innovation involves the development of asymmetric MCRs using chiral catalysts to produce enantiomerically enriched products. researchgate.net Furthermore, MCRs are increasingly being employed in the total synthesis of natural products and for the preparation of heterocyclic compounds, which are important scaffolds in pharmaceuticals. researchgate.netontosight.ai The reactivity of the isocyanide group allows it to act as a nucleophile, electrophile, or radical, making it a versatile component in these complex transformations. researchgate.net

| MCR Type | Reactants | Product | Key Features |

| Passerini-Smiles | Aldehyde, Isocyanide, Electron-deficient Phenol | α-Aryloxy Amide | Involves an irreversible Smiles rearrangement. encyclopedia.pubmdpi.com |

| Passerini-type with Silanols | Aldehyde, Isocyanide, Silanol | α-Siloxyamide | Intramolecular trapping of the nitrilium ion by the silanol. nih.govencyclopedia.pub |

| Ugi Reaction | Aldehyde/Ketone, Amine, Carboxylic Acid, Isocyanide | α-Acylamino Carboxamide | A four-component reaction widely used for library synthesis. researchgate.net |

Polymerization Reactions

This compound can undergo polymerization, a reaction that is sensitive to the reaction conditions. smolecule.com

Conditions for Polymerization

The polymerization of isocyanides can be initiated by various catalysts, including Lewis and Brønsted acids. wikipedia.org Nickel(II) salts are particularly versatile and commonly used catalysts for this process. ru.nlru.nl The polymerization can proceed in the presence of protonic acids or Lewis acids. ru.nl While some polymerization can occur upon heating, the use of a catalyst is generally required for controlled polymerization. smolecule.com It is important to note that under normal processing and storage conditions, hazardous polymerization is not expected to occur. fishersci.com

| Catalyst Type | Examples | Effect on Polymerization |

| Lewis Acids | Ni(II) salts | Versatile and effective catalysts for isocyanide polymerization. ru.nlru.nl |

| Brønsted Acids | Protonic acids | Can initiate polymerization. ru.nl |

| Heat | - | Can induce polymerization, but may lead to complex mixtures. smolecule.com |

Mechanism of Helical Polyisocyanide Formation

The polymerization of isocyanides, particularly those with bulky substituents, often leads to the formation of polymers with a stable helical structure, known as polyisocyanides. nii.ac.jpru.nl This helical conformation arises from the sterically hindered rotation around the single bonds of the polymer backbone. ru.nlru.nl The crowded nature of the polymer, with a side chain on every carbon of the main chain, forces the backbone to adopt a rigid, helical arrangement. ru.nlroaldhoffmann.com

The mechanism of polymerization catalyzed by nickel(II) involves the following key steps:

Initiation: The reaction is initiated by the nucleophilic attack of a species, such as an amine, on a coordinated isocyanide molecule at the nickel center. This forms a nickel carbene complex. ru.nl

Propagation: The polymerization proceeds through a series of successive insertion reactions of isocyanide molecules into the nickel-carbene bond. ru.nl The monomers are pre-organized in the nickel complex, which facilitates the formation of the tightly coiled helix. ru.nl

The resulting poly(isocyanide) has a rigid-rod-like structure with a 4:1 helical configuration, meaning there are four monomer units per helical turn. ru.nl This structure is a form of atropisomerism, where stereoisomerism arises from hindered rotation around a single bond. ru.nl

Helix-Sense Selective Polymerization

While the polymerization of achiral isocyanides typically produces a racemic mixture of left-handed (M) and right-handed (P) helices, methods have been developed to achieve helix-sense selective polymerization, yielding an excess of one helical sense. ru.nlru.nl

One approach involves using a chiral catalyst. For example, a catalyst prepared by adding an optically active amine to a tetrakis(isocyanide)nickel(II) perchlorate (B79767) complex can polymerize achiral isocyanides to produce optically active polymers. ru.nl This method has been shown to yield polymers with a significant enantiomeric excess. ru.nl

Another strategy is the copolymerization of a rapidly polymerizing achiral isocyanide with a small amount of a slowly polymerizing chiral isocyanide. ru.nl The chiral comonomer is preferentially incorporated into the helix that matches the preferred screw sense of its own homopolymer. However, due to its slow polymerization rate, it inhibits the further growth of that helical chain. This allows the helix of the opposite screw sense to grow relatively unhindered, resulting in an excess of that helix. ru.nl

Bulky aryl isocyanides with chiral ester or amide groups have also been polymerized using arylrhodium complexes to produce polyisocyanides with a predominantly one-handed helical conformation in solution. acs.org The helical sense selectivity in these systems can be influenced by the structure of the chiral groups. acs.org

| Method | Description | Outcome |

| Chiral Catalyst | Use of a Ni(II) complex with a chiral amine. ru.nl | Produces optically active polymer from an achiral monomer with an excess of one helix sense. ru.nl |

| Chiral Comonomer | Copolymerization of an achiral isocyanide with a slowly polymerizing chiral isocyanide. ru.nl | Results in a polymer with an excess of the helix sense opposite to that preferred by the chiral comonomer. ru.nl |

| Chiral Substituents | Polymerization of monomers with chiral ester or amide groups. acs.org | Yields polyisocyanides with a predominantly one-handed helical structure. acs.org |

Reactivity in Organometallic Chemistry

This compound exhibits significant reactivity in organometallic chemistry, primarily acting as a ligand that can form complexes with transition metals. smolecule.com The isocyanide group's unique electronic properties influence the stability and reactivity of these metal complexes. smolecule.com

This compound can participate in insertion reactions into metal-carbon bonds. For instance, it can insert into the Ge-C bond of certain germylene compounds. nih.gov The reactivity in such systems can be influenced by back-bonding from the metal to the π* orbitals of the isocyanide ligand. nih.gov

Furthermore, this compound has been studied in the context of its reactions with various organometallic complexes, including those of zirconium and iron. acs.orgacs.org In some cases, the coordinated isocyanide can undergo further transformations, such as C-H activation of the butyl group. nih.gov The ability of this compound to stabilize different oxidation states of metals and to participate in a variety of reactions makes it a valuable ligand in the design of novel catalysts and organometallic materials. smolecule.com

Homocoupling Reactions

Homocoupling of isocyanides refers to the C-C bond-forming reactions where two or more isocyanide molecules couple to form oligomers or polymers. For this compound, these reactions are typically mediated by transition metal catalysts or other main-group element complexes. The process allows for the construction of novel carbon-carbon backbones with repeating imine units.

The mechanism of these reactions is often complex and highly dependent on the catalyst system employed. Generally, the reaction is believed to proceed through the insertion of the carbene-like carbon of one isocyanide molecule into the metal-carbon bond of an activated isocyanide unit. researchgate.net This can occur in a stepwise manner, allowing for the formation of dimers, trimers, and higher oligomers. researchgate.netorganic-chemistry.org In some cases, the formation of carbene intermediates has been proposed. researchgate.net

Various catalytic systems have been shown to promote the homocoupling of isocyanides, although specific data for this compound can be limited, and analogies are often drawn from similar substrates like tert-butyl isocyanide. For instance, nickel complexes are known to be effective catalysts for various cross-coupling and coupling reactions involving isocyanides. chemrxiv.orgresearchgate.net The isocyanide can act as both a reactant and a ligand, binding to the nickel center and facilitating the coupling process. chemrxiv.orgnih.gov Palladium-catalyzed reactions have also been extensively studied, where isocyanide insertion is a key step in many catalytic cycles. organic-chemistry.orgresearchgate.netnih.gov Furthermore, complexes of main-group elements, such as silicon and aluminum, have been shown to mediate the controlled reductive coupling of isocyanides, leading to di- or trimerization products. researchgate.net

The products of these reactions are typically diimines (from dimerization) or more complex structures from trimerization or tetramerization. The reaction conditions, including the choice of catalyst, solvent, and temperature, play a critical role in controlling the degree of oligomerization and the structure of the final products.

The table below provides a summary of potential catalytic systems and the expected products from the homocoupling of this compound, based on established reactivity patterns of isocyanides.

| Catalyst System | Proposed Intermediate Type | Predominant Product Type |

| Nickel(I) Complexes (e.g., [Ni(CNR)₄]⁺) | Nickel-imidoyl species | Dimer (e.g., N,N'-dibutyl-1,2-diiminoethane) or higher oligomers |

| Palladium(0) Complexes (e.g., Pd(PPh₃)₄) | Palladium-imidoyl species | Dimer, Trimer |

| Silylenes (e.g., LSi:) | Sila-imidoyl species | Dimer, Trimer |

| Aluminyl Anions (e.g., K[Al(NON)]) | Alumina-imidoyl species | Dimer, Trimer |

Coordination Chemistry of N Butyl Isocyanide

Ligand Properties of Isocyanides

Isocyanides, with the general formula R-N≡C, are a prominent class of neutral ligands in inorganic coordination chemistry. rsc.org Their electronic structure, which is isoelectronic with carbon monoxide, allows for a rich and varied coordination behavior. acs.org The n-butyl derivative, n-butyl isocyanide, serves as a classic example of an alkyl isocyanide, exhibiting characteristic ligand properties.

Comparison with Carbon Monoxide as Ligand

While isocyanides (CNR) are isoelectronic with carbon monoxide (CO), key differences in their electronic and coordination properties exist. acs.orgwikiwand.com Generally, isocyanides are considered stronger σ-donors and weaker π-acceptors than CO. wikipedia.orgmdpi.com This is because the highest occupied molecular orbital (HOMO), which is the carbon-centered lone pair responsible for σ-donation, is more antibonding in nature for isocyanides than for CO. uleth.ca The enhanced σ-donation from isocyanides is also attributed to the lower electronegativity of nitrogen compared to oxygen, which makes the carbon atom in the C≡N-R group more basic. wikiwand.comwikipedia.org

Conversely, the π-acceptor capability of isocyanides is typically weaker than that of CO. wikipedia.org This difference in π-acidity means that while metal carbonyls are most stable with metals in low oxidation states, isocyanides can form stable complexes with metals across a broader range of oxidation states. uwm.eduuni-regensburg.de Unlike CO, the formation of cationic and dicationic complexes with isocyanide ligands is common. wikiwand.comwikipedia.org

Table 1: Comparison of Isocyanide (CNR) and Carbon Monoxide (CO) as Ligands

| Property | Isocyanide (e.g., this compound) | Carbon Monoxide (CO) |

| σ-donor ability | Stronger donor. acs.orgwikipedia.org | Weaker donor. quora.com |

| π-acceptor ability | Weaker acceptor (generally). acs.orgwikipedia.org | Stronger acceptor. quora.com |

| HOMO | Higher energy, more antibonding character. uleth.ca | Lower energy. |

| LUMO (π)* | Higher energy. libretexts.org | Lower energy. |

| Bonding to Metals | Stabilizes a wide range of oxidation states. uwm.edu | Primarily stabilizes low oxidation states. libretexts.org |

| Cationic Complexes | Common. wikiwand.comwikipedia.org | Rare. |

| ν(C≡X) Shift | Can shift to higher or lower energy depending on backbonding. wikipedia.org | Shifts to lower energy upon coordination. wikipedia.org |

Sigma-Donor and Pi-Acceptor Characteristics

This compound, like other isocyanides, functions as both a σ-donor and a π-acceptor ligand. The σ-donation occurs from the lone pair of electrons on the terminal carbon atom to a vacant d-orbital of the metal center. rsc.org This interaction forms a strong metal-carbon σ-bond.

Influence of Steric and Electronic Factors on Coordination

The coordination chemistry of this compound is governed by both electronic and steric factors. mdpi.com

Electronic Factors : The electron-donating nature of the n-butyl group increases the electron density on the isocyanide carbon, making it a stronger σ-donor compared to aryl isocyanides. utexas.edu However, this increased electron density also raises the energy of the π* orbitals, making it a weaker π-acceptor than aryl or highly fluorinated alkyl isocyanides. mdpi.comutexas.edu The balance between σ-donation and π-acceptance dictates the stability and reactivity of the resulting metal complex. wikipedia.org

Steric Factors : The n-butyl group imposes moderate steric hindrance around the metal center. While less bulky than a tert-butyl group, the steric profile of the n-butyl substituent still influences the number of ligands that can coordinate to a metal and the geometry of the final complex. acs.orgmdpi.com The linear nature of the C-N-C linkage in the free ligand means its cone angle is relatively small, which often allows for the formation of polyisocyanide complexes with high coordination numbers. wikipedia.orgscribd.com

M-C-N Angle and Degree of Backbonding

The geometry of the coordinated isocyanide ligand, specifically the Metal-Carbon-Nitrogen (M-C-N) bond angle, provides insight into the extent of π-backbonding. wikiwand.comwikipedia.org In complexes where the isocyanide acts primarily as a σ-donor with little backbonding, the M-C-N linkage is nearly linear, with an angle close to 180°.

However, in electron-rich metal complexes where significant π-backbonding occurs, the M-C-N angle often deviates from linearity and becomes bent. wikiwand.comwikipedia.orgwikipedia.org This bending is a result of the increased electron population in the ligand's π* orbitals, which alters the hybridization at the nitrogen atom. Therefore, a more acute M-C-N angle is indicative of stronger π-backbonding from the metal to the isocyanide ligand. wikipedia.org

Formation of Transition Metal Complexes

This compound readily forms coordination compounds with a wide array of transition metals. smolecule.com These complexes can be synthesized through various methods, such as the direct reaction of the isocyanide with a metal halide or the substitution of other ligands, like carbon monoxide, from a metal complex. scribd.comresearchgate.net

Coordination with Metals in Various Oxidation States

A key feature of isocyanide ligands is their ability to stabilize transition metals in a wide spectrum of formal oxidation states. uwm.eduuni-regensburg.de This versatility surpasses that of carbon monoxide, which is most effective at stabilizing metals in low oxidation states.

Low Oxidation States : For metals in low oxidation states (e.g., 0, -1), the π-acceptor character of the isocyanide ligand is crucial. uwm.edursc.org By accepting electron density from the electron-rich metal center, the ligand helps to delocalize and stabilize the negative charge on the metal. uni-regensburg.de This is evident in the formation of stable manganese(-1) and technetium(I) isocyanide complexes. rsc.orgresearchgate.net

High Oxidation States : For metals in high oxidation states, the strong σ-donor ability of the isocyanide ligand is the dominant stabilizing factor. uwm.eduuni-regensburg.de The ligand donates its lone pair to the electron-deficient, high-valent metal center, forming a robust σ-bond. Stable isocyanide complexes of tungsten, for example, have been characterized in oxidation states ranging from 0 to +6. uwm.edu

This ability to coordinate effectively with metals across different oxidation states underscores the unique and adaptable electronic nature of isocyanides like this compound. uwm.edu

Homoleptic Isocyanide Complexes

Homoleptic isocyanide complexes, which contain only isocyanide ligands bound to the metal center, are well-documented. While extensive research has focused on the sterically hindered tert-butyl isocyanide, the principles extend to other alkyl isocyanides like this compound. For instance, tert-butyl isocyanide is known to form stable homoleptic complexes such as [Fe₂(tBuNC)₉], which is analogous to the well-known iron carbonyl complex Fe₂(CO)₉. acs.org It can also form complexes with high coordination numbers, such as the seven-coordinate Cr(CN-t-Bu)ⲇ₂. acs.org

The formation of such complexes is attributed to the electronic properties of the isocyanide ligand and its relatively small cone angle, which allows for the coordination of multiple ligands to a single metal center. snnu.edu.cn While specific studies detailing the synthesis and characterization of homoleptic this compound complexes of first-row transition metals are not as prevalent in the literature as those for tert-butyl isocyanide, the formation of mixed-ligand complexes containing this compound, such as Tc(CNp-FArDArF2)₃(CNtBu)₂(CNnBu), demonstrates its capability to coordinate to metal centers. nih.gov It is therefore highly probable that homoleptic this compound complexes can be synthesized under appropriate conditions, analogous to other alkyl isocyanides.

Synthesis of Isocyanide Complexes from Carbonyl Complexes

A common and effective method for the synthesis of transition metal isocyanide complexes is through the substitution of carbonyl (CO) ligands in metal carbonyl precursors. This ligand exchange is driven by the strong σ-donating ability of isocyanides. A general route involves the reaction of a metal carbonyl compound, LₙM(CO), with a lithium silylamide, Li[Me₃SiNR], which facilitates the conversion of the carbonyl ligand into an isocyanide ligand, LₙM(CNR), without the need for free isocyanide reagents. nih.gov

More direct substitution reactions are also widely employed. For example, heteroleptic manganese(I) complexes can be synthesized by a stepwise ligand exchange starting from [Mn(CO)₅Br]. Reaction with alkyl isocyanides like tert-butyl isocyanide typically results in the substitution of two carbonyl ligands to form [Mn(CO)₃(CNR)₂Br]. nih.gov Further reaction with more reactive isocyanides can lead to additional substitution. Research has shown the synthesis of heteroleptic technetium(I) complexes containing this compound, such as Tc(CNp-FArDArF2)₃(CNtBu)₂(CNnBu), through similar substitution methodologies starting from carbonyl precursors. nih.gov This demonstrates that this compound can effectively displace CO ligands to form stable isocyanide-metal complexes.

Applications in Catalysis

The unique electronic and steric properties of isocyanide ligands have made them valuable components in the design of homogeneous catalysts. This compound, in particular, has been utilized in various catalytic reactions, most notably those catalyzed by palladium.

Design of Novel Catalysts Utilizing Isocyanide Ligands

The design of novel catalysts often leverages the ability of isocyanide ligands to tune the electronic and steric environment of a metal center. mdpi.com Isocyanides can stabilize low-valent metal complexes, which are often key intermediates in catalytic cycles. mdpi.com Their strong σ-donor and variable π-acceptor properties influence the reactivity of the metal center, impacting substrate activation and product formation.

For example, the development of platinum(II) complexes bearing novel diisocyanide ligands for applications in alkyne hydroarylation showcases a design strategy where the isocyanide moiety is integral to the catalyst structure. While not specifically using this compound, these studies establish a principle that can be extended to various isocyanide ligands. The linear M-C≡N-R linkage in isocyanide complexes can also play a crucial role in catalysis by providing a specific steric environment that influences selectivity, as seen in the hydrogenation of hindered alkenes by iron and ruthenium complexes containing isocyanide ligands.

Palladium-Catalyzed Reactions Involving Isocyanides

Palladium catalysis is a cornerstone of modern organic synthesis, and the insertion of isocyanides into palladium-carbon bonds has emerged as a powerful tool for the construction of carbon-nitrogen and carbon-carbon bonds. researchgate.net These reactions often proceed through an imidoyl-palladium intermediate, which can then undergo further transformations.

The synthesis of amidines, which are important structural motifs in medicinal chemistry, can be achieved through the palladium-catalyzed three-component coupling of an aryl halide, an amine, and an isocyanide. However, direct coupling reactions often show a strong dependence on the structure of the isocyanide, with the sterically bulky tert-butyl isocyanide showing the highest reactivity in many cases. acs.org In some systems, other isonitriles, such as the this compound isomer 2-pentyl isocyanide, have been shown to be inactive. acs.org

Table 1: One-Pot Synthesis of Amidines from Bromobenzene, this compound, and Pyrrolidine

| Entry | Aryl Halide | Isocyanide | Amine | Product | Yield (%) |

|---|---|---|---|---|---|

| 1 | Bromobenzene | This compound | Pyrrolidine | N-(Phenyl(pyrrolidin-1-yl)methylene)butan-1-amine | 88 |

Data sourced from a representative palladium-catalyzed one-pot procedure. sci-hub.se

Direct C-H functionalization is a highly desirable transformation in organic synthesis as it offers an atom-economical way to form new bonds. Palladium-catalyzed C-H functionalization reactions involving isocyanide insertion have been developed for the synthesis of various nitrogen-containing heterocycles. mdpi.com

An example of this is the synthesis of dihydrophenanthridines through a sequence involving a Ugi four-component reaction followed by a palladium-catalyzed intramolecular C-H arylation. nih.govbeilstein-journals.org The Ugi reaction produces an α-acetamido-α-phenylacetamide, which then undergoes cyclization via C-H activation. While many examples utilize tert-butyl isocyanide, the methodology is applicable to a range of isocyanides. nih.govbeilstein-journals.org

Another significant application is the palladium-catalyzed intramolecular C(sp²)–H amidination by isonitrile insertion, which provides direct access to 4-aminoquinazolines from readily available N-arylamidines. This reaction proceeds via the insertion of an isocyanide into a Pd-N bond, followed by intramolecular C-H activation and reductive elimination.

In some contexts, the choice of isocyanide can be critical. For instance, in a photoexcited palladium complex-catalyzed insertion reaction into inactivated alkyl iodides, this compound was tested but did not yield the desired amide product under the specific reaction conditions, highlighting the nuanced role of the isocyanide structure in catalytic outcomes. mdpi.com

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| tert-Butyl isocyanide |

| [Fe₂(tBuNC)₉] |

| Fe₂(CO)₉ |

| Cr(CN-t-Bu)ⲇ₂ |

| Tc(CNp-FArDArF2)₃(CNtBu)₂(CNnBu) |

| [Mn(CO)₅Br] |

| [Mn(CO)₃(CNR)₂Br] |

| 2-Pentyl isocyanide |

| Bromobenzene |

| Pyrrolidine |

| N-(Phenyl(pyrrolidin-1-yl)methylene)butan-1-amine |

| Dihydrophenanthridines |

| α-Acetamido-α-phenylacetamide |

| 4-Aminoquinazolines |

| N-Arylamidines |

| Carbon monoxide |

| Lithium silylamide |

| Platinum(II) |

| Ruthenium |

| Iron |

| Palladium |

| Technetium |

Palladium-Catalyzed Synthesis of Amidines via Isocyanide Insertion

Role of Isocyanide Ligands in Catalytic Cycles

While this compound itself is more commonly recognized for its role as a probe in spectroscopic studies of enzyme active sites, the broader class of isocyanides plays a significant role as ligands in various catalytic cycles. smolecule.comwikipedia.org Isocyanides are isoelectronic with carbon monoxide but are generally better σ-donors and poorer π-acceptors. wikipedia.orgwikipedia.org This electronic difference influences the stability and reactivity of the metal complexes they form, which is central to their function in catalysis. smolecule.com

Isocyanide ligands are utilized in several types of catalytic reactions, including:

Multicomponent Reactions: Isocyanides are key reactants in powerful multicomponent reactions such as the Ugi and Passerini reactions. wikipedia.orgbeilstein-journals.org These reactions are highly valuable in synthetic organic chemistry for the efficient construction of complex molecules, including peptidomimetics and heterocyclic structures, from simple starting materials in a single step. beilstein-journals.org The isocyanide acts as a "convertible" component, allowing for the introduction of diversity into the final product. beilstein-journals.org

Homogeneous Catalysis: The ability of isocyanides to stabilize various oxidation states of transition metals makes them useful ligands in designing novel catalysts. smolecule.com Their electronic properties can be tuned by altering the R group of the R-NC ligand, thereby influencing the catalytic activity of the metal center. smolecule.com Research has explored the use of isocyanide-metal complexes in reactions like hydrogenations and hydroformylations.

Enzyme Inhibition and Probing: this compound and other isocyanides serve as valuable tools for studying the mechanisms of metalloenzymes. They can act as inhibitors, often by coordinating to the metal center in the active site, which can help in elucidating the enzyme's catalytic cycle. researchgate.net For instance, this compound has been used to probe the mechanism of nitric oxide activation in soluble guanylate cyclase and to study the crystal structure of carbon monoxide dehydrogenases. sigmaaldrich.comnih.gov In the latter, it acts as a slow-turnover substrate, and its oxidation product, n-butyl isocyanate, has been observed bound to the active site cluster. nih.gov